molecular formula C10H11N5O4 B1219128 5'-Dehydroadenosine CAS No. 3110-98-3

5'-Dehydroadenosine

Cat. No.: B1219128
CAS No.: 3110-98-3
M. Wt: 265.23 g/mol
InChI Key: CWNMDMYGRVHXDR-KQYNXXCUSA-N
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Description

5'-dehydroadenosine is a member of the class of adenosines that is 5'-dehydro derivative of adenosine.

Scientific Research Applications

1. Enzyme Studies and Radical Intermediates

5'-Dehydroadenosine is crucial in studying enzyme reactions, particularly in the context of radical intermediates. For example, an allylic analogue of the 5'-deoxyadenosyl radical, a key player in the reaction of lysine 2,3-aminomutase (LAM), was characterized. This study shed light on the structural aspects and kinetics of the radical intermediate, broadening our understanding of enzymatic mechanisms involving 5'-deoxyadenosyl radicals (Magnusson, Reed, & Frey, 2001).

2. Nucleic Acid Methylation Analysis

This compound is instrumental in analyzing nucleic acid methylation. It has been used to determine DNA and RNA methylation in circulating tumor cells (CTCs) by mass spectrometry, providing insights into the roles of nucleic acid modifications in cancer development (Huang et al., 2016).

3. Development of Inhibitors for Enzymatic Reactions

Research on 5'-deoxy-5'-ureidoadenosine, a derivative of this compound, has contributed to the development of potent inhibitors for S-adenosylhomocysteine hydrolase (SAH). These inhibitors are designed based on the ability of the 5'-ureido group to form multiple hydrogen bonds, which is crucial in binding with active site residues of SAH (Wang et al., 2007).

4. Affinity Labeling in Proteins

This compound derivatives have been used as bifunctional affinity labels for nucleotide binding sites in proteins. For instance, 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA) was synthesized to react with specific amino acids in enzymes, thereby identifying regulatory nucleotide binding sites (Dombrowski & Colman, 1989).

5. Insight into DNA Adduct Formation

Studies involving this compound have provided critical insights into the formation of DNA adducts, especially in the context of carcinogenic processes. These insights help understand the molecular mechanisms behind the formation of DNA adducts, which are crucial in cancer research (Melikian et al., 1984).

6. Understanding Enzyme Mechanisms

Research on this compound has contributed to a deeper understanding of enzyme mechanisms. For example, studies on S-adenosylhomocysteinase have proposed mechanisms involving the oxidation of this compound and its role in enzyme catalysis, providing valuable insights into enzymatic reactions (Palmer & Abeles, 1979).

Properties

CAS No.

3110-98-3

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde

InChI

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

CWNMDMYGRVHXDR-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N

Synonyms

adenosine-5'-carboxaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Dehydroadenosine
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5'-Dehydroadenosine
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5'-Dehydroadenosine
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5'-Dehydroadenosine
Reactant of Route 5
5'-Dehydroadenosine
Reactant of Route 6
5'-Dehydroadenosine

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